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5-Bromo-2,4-

dimethoxybenzaldehyde

Cat. No.: B144945 Get Quote

The Synthetic Versatility of Bromo-
dimethoxybenzaldehyde Isomers: A
Comparative Guide
The strategic placement of bromo and dimethoxy functional groups on a benzaldehyde scaffold

gives rise to a fascinating family of isomers, each with a unique portfolio of applications in

synthetic chemistry, drug discovery, and materials science. This guide offers an in-depth

comparative analysis of the key bromo-dimethoxybenzaldehyde isomers, providing

researchers, scientists, and drug development professionals with the critical insights needed to

select the optimal building block for their specific applications. We will delve into their

comparative reactivity, explore their roles in the synthesis of high-value compounds, and

provide detailed experimental protocols for their key transformations.

A Comparative Overview of Key Isomers
The substitution pattern on the aromatic ring profoundly influences the physicochemical

properties and reactivity of each isomer. This, in turn, dictates their suitability for various

synthetic transformations and their potential as precursors to biologically active molecules and

functional materials.
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Isomer
IUPAC
Name

CAS
Number

Molecular
Formula

Molecular
Weight (
g/mol )

Key
Application
Areas

1

2-Bromo-4,5-

dimethoxybe

nzaldehyde

55171-60-3 C₉H₉BrO₃ 245.07

Antimicrobial

agents,

Natural

product

synthesis

2

3-Bromo-4,5-

dimethoxybe

nzaldehyde

6948-30-7 C₉H₉BrO₃ 245.07

Natural

product

synthesis,

Pharmaceutic

al

intermediates

3

4-Bromo-2,5-

dimethoxybe

nzaldehyde

31558-41-5 C₉H₉BrO₃ 245.07

Precursor to

psychoactive

compounds

(e.g., 2C-B),

Designer

drug

synthesis

4

5-Bromo-2,3-

dimethoxybe

nzaldehyde

71295-21-1 C₉H₉BrO₃ 245.07

Building block

for natural

alkaloids,

Materials

science

(nonlinear

optics)

5 6-Bromo-2,3-

dimethoxybe

nzaldehyde

53811-50-0 C₉H₉BrO₃ 245.07 Cross-

coupling

reactions, X-

ray

crystallograp

hy, Natural

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b144945?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


product

synthesis

Isomeric Influence on Chemical Reactivity and
Synthetic Strategy
The interplay of electronic and steric effects arising from the positioning of the bromo and

dimethoxy substituents governs the reactivity of each isomer. Understanding these nuances is

paramount for designing efficient synthetic routes.

Nucleophilic Aromatic Substitution
The susceptibility of the bromo substituent to nucleophilic aromatic substitution (SNAr) is highly

dependent on the electronic nature of the ring. The presence of the electron-withdrawing

aldehyde group and the electron-donating methoxy groups creates a complex electronic

landscape. Generally, for a successful SNAr reaction, strong electron-withdrawing groups

positioned ortho or para to the leaving group are required to stabilize the intermediate

Meisenheimer complex. In the case of bromo-dimethoxybenzaldehydes, the aldehyde group's

influence is modulated by the methoxy groups, making SNAr challenging without significant

activation.

Palladium-Catalyzed Cross-Coupling Reactions
Bromo-dimethoxybenzaldehyde isomers are excellent substrates for palladium-catalyzed

cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are pivotal for

constructing C-C bonds. The efficiency of these reactions is influenced by the steric hindrance

around the C-Br bond and the electronic properties of the aromatic ring. For instance, isomers

with less steric congestion around the bromine atom tend to exhibit higher reactivity.

A comparative study on the reactivity of bromophenol isomers in Suzuki-Miyaura coupling

suggests that the position of the hydroxyl group, an electron-donating group, influences the

reaction yields.[1] A similar trend can be anticipated for the methoxy groups in bromo-

dimethoxybenzaldehydes.
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Applications in the Synthesis of Bioactive
Molecules
The unique structural motifs of bromo-dimethoxybenzaldehyde isomers make them valuable

starting materials for the synthesis of a wide array of biologically active compounds.

Antimicrobial and Antifungal Agents
Derivatives of bromo-dimethoxybenzaldehydes have shown promising antimicrobial and

antifungal activities. For example, chalcones synthesized from 2-bromo-4,5-

dimethoxybenzaldehyde have been investigated for their potential to combat bacterial and

fungal infections.[2] The brominated methoxyphenyl moiety is a common feature in natural

alkaloids with documented antibacterial, antifungal, and antitumor properties.[3]

A series of N'-benzylidene-3,4-dimethoxybenzohydrazide derivatives were synthesized and

showed promising antibacterial and antifungal activities, with some compounds exhibiting

broad-spectrum inhibition.[4] While not directly bromo-dimethoxybenzaldehyde isomers, this

highlights the potential of the dimethoxybenzaldehyde scaffold in antimicrobial drug discovery.

Anticancer Agents
The bromo-dimethoxybenzaldehyde framework is a key component in the synthesis of various

anticancer agents. For instance, bromo-substituted curcumin analogs have demonstrated

augmented anticancer activity against human cervical cancer cells.[5] Furthermore, novel

bromo and methoxy substituted Schiff base complexes of Mn(II), Fe(III), and Cr(III) have been

studied for their anticancer and antimicrobial properties.[6] Research on bromo analogues of

3,4,5,4′-tetramethoxy-trans-stilbene has revealed promising anticancer activity, with some

brominated derivatives being safer for normal cell lines.[7]

Psychoactive Compounds
4-Bromo-2,5-dimethoxybenzaldehyde is a well-known precursor in the synthesis of the

psychedelic phenethylamine 2C-B (4-bromo-2,5-dimethoxyphenethylamine).[8] This

underscores the importance of this specific isomer in the context of forensic chemistry and the

study of psychoactive substances.
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Applications in Materials Science
Beyond the life sciences, certain bromo-dimethoxybenzaldehyde isomers are valuable

precursors for advanced materials.

Nonlinear Optical (NLO) Materials
A study on brominated dimethoxybenzaldehyde derivatives, specifically 4,5-dibromo-2,3-

dimethoxybenzaldehyde, 2,3-dibromo-5,6-dimethoxybenzaldehyde, and 4,6-dibromo-2,3-

dimethoxybenzaldehyde, revealed that the position of the bromine atoms significantly

influences their molecular geometry and electronic configurations, leading to notable third-order

nonlinear optical (NLO) susceptibilities.[9] Another study highlighted that bromine substitution

has a beneficial effect on the nonlinear third-order susceptibility of 2,3-dimethoxybenzaldehyde.

[10] These findings suggest the potential of these isomers in the development of advanced

photonic devices.

Experimental Protocols
The following are representative experimental protocols for the synthesis of key bromo-

dimethoxybenzaldehyde isomers.

Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde from
Veratraldehyde
This protocol utilizes an in situ generation of bromine from KBrO₃ and HBr, offering a safer

alternative to handling elemental bromine.[11]

Materials:

Veratraldehyde (3,4-dimethoxybenzaldehyde)

Potassium bromate (KBrO₃)

Hydrobromic acid (HBr, 48%)

Glacial acetic acid

Procedure:
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Dissolve veratraldehyde in glacial acetic acid in a round-bottom flask.

In a separate beaker, prepare a solution of KBrO₃ in water.

Slowly add the KBrO₃ solution to the veratraldehyde solution with stirring.

Carefully add hydrobromic acid dropwise to the reaction mixture.

Stir the reaction at room temperature for 1-2 hours.

Pour the reaction mixture into ice-water to precipitate the product.

Collect the solid by vacuum filtration, wash with cold water, and dry.

The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Workflow for the Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

Reactants Reaction Conditions

Workup & Purification

Veratraldehyde

Glacial Acetic AcidKBrO₃

HBr

Precipitation in Ice-WaterReaction

Room Temperature

Vacuum Filtration Recrystallization 2-Bromo-4,5-
dimethoxybenzaldehyde

Click to download full resolution via product page

Caption: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde.

Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde
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This two-step synthesis starts from o-vanillin.[3]

Step 1: Bromination of o-vanillin

Dissolve o-vanillin and sodium acetate in glacial acetic acid.

Slowly add a solution of bromine in acetic acid to the mixture.

After stirring for 1 hour, remove the solvent under reduced pressure.

Wash the residue with water and extract with dichloromethane.

Wash the organic extract with 2% Na₂CO₃ and water, then dry over MgSO₄ to obtain 5-

bromo-2-hydroxy-3-methoxybenzaldehyde.

Step 2: Methylation

To a solution of 5-bromo-2-hydroxy-3-methoxybenzaldehyde and K₂CO₃ in dry DMF, add

methyl iodide.

Stir the mixture for 4 hours at room temperature.

Quench the reaction with water and extract the product into diethyl ether.

Dry the organic phase over anhydrous sodium sulfate and remove the solvent to yield 5-

bromo-2,3-dimethoxybenzaldehyde.

Workflow for the Synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde
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Step 1: Bromination

Step 2: Methylation

o-Vanillin

5-bromo-2-hydroxy-
3-methoxybenzaldehyde

Br₂, Acetic Acid

Bromine

5-Bromo-2,3-
dimethoxybenzaldehyde

CH₃I, K₂CO₃, DMF

Methyl Iodide

Click to download full resolution via product page

Caption: Two-step synthesis of 5-Bromo-2,3-dimethoxybenzaldehyde.

Synthesis of 6-Bromo-2,3-dimethoxybenzaldehyde
This synthesis involves the direct bromination of 2,3-dimethoxybenzaldehyde using N-

bromosuccinimide (NBS).[3]

Materials:

2,3-dimethoxybenzaldehyde

N-bromosuccinimide (NBS)

Dimethylformamide (DMF)

Procedure:

Dissolve 2,3-dimethoxybenzaldehyde in DMF.

Prepare a solution of NBS in DMF.

Add the NBS solution dropwise to the 2,3-dimethoxybenzaldehyde solution over 30 minutes.
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Stir the reaction mixture for 48 hours.

Pour the solution into ice and water to precipitate the product.

Collect the precipitate by filtration and wash thoroughly with water to obtain 6-bromo-2,3-

dimethoxybenzaldehyde.

Conclusion
The bromo-dimethoxybenzaldehyde isomers represent a versatile class of chemical building

blocks, each with distinct advantages depending on the desired application. The choice of

isomer is a critical decision in the design of synthetic routes for novel pharmaceuticals,

functional materials, and other high-value chemical entities. A thorough understanding of their

comparative reactivity, driven by the subtle interplay of steric and electronic effects, empowers

chemists to devise more efficient and effective synthetic strategies. This guide provides a

foundational understanding to aid in this selection process, encouraging further exploration into

the rich chemistry of these valuable compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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